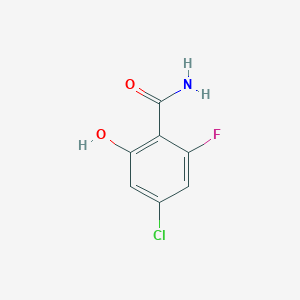

4-Chloro-2-fluoro-6-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

1110662-23-1 |

|---|---|

Molecular Formula |

C7H5ClFNO2 |

Molecular Weight |

189.57 g/mol |

IUPAC Name |

4-chloro-2-fluoro-6-hydroxybenzamide |

InChI |

InChI=1S/C7H5ClFNO2/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2,11H,(H2,10,12) |

InChI Key |

IUFRXGFCSWGYNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)N)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established and Proposed Synthetic Pathways for 4-Chloro-2-fluoro-6-hydroxybenzamide

The construction of the this compound scaffold necessitates a multi-step approach, carefully considering the directing effects of the substituents and the reactivity of the starting materials. While a definitive, single established pathway may not be universally cited, plausible synthetic routes can be proposed based on fundamental organic chemistry principles and related transformations reported in the literature.

Strategic Approaches for Introducing Chloro and Fluoro Substituents

The introduction of chloro and fluoro groups onto the aromatic ring is a critical aspect of the synthesis. The relative positions of these halogens, the hydroxyl group, and the carboxamide group dictate the synthetic strategy.

Electrophilic Aromatic Substitution:

A common approach involves the electrophilic halogenation of a substituted benzene (B151609) precursor. For instance, starting with a 2-fluoro-6-hydroxybenzoic acid derivative, a chlorination reaction could be employed. The directing effects of the fluorine and hydroxyl groups would need to be carefully considered to achieve the desired regioselectivity at the C4 position.

| Reagent | Conditions | Purpose |

| Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) | Lewis acid catalyst (e.g., AlCl₃, FeCl₃) | Introduction of the chloro substituent via electrophilic chlorination. |

| Selectfluor® | Acetonitrile | Introduction of the fluoro substituent via electrophilic fluorination. |

Nucleophilic Aromatic Substitution (SNAr):

Alternatively, a nucleophilic aromatic substitution strategy could be envisioned, particularly if starting with a precursor bearing a good leaving group (e.g., a nitro or another halogen) at the desired position.

Sandmeyer Reaction:

The Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring starting from an amino group. A potential pathway could involve the diazotization of an appropriately substituted aniline (B41778) derivative followed by treatment with a copper(I) halide.

Amidation Reactions and Linker Formation for Benzamide (B126) Synthesis

The final key step in the synthesis of the parent compound is the formation of the amide bond. This is typically achieved through the reaction of a carboxylic acid (or its activated derivative) with ammonia (B1221849) or an appropriate amine.

From Carboxylic Acid:

The most direct method involves the activation of a 4-chloro-2-fluoro-6-hydroxybenzoic acid precursor. Common coupling reagents are used to facilitate this transformation.

| Coupling Reagent | Additive | Solvent |

| Thionyl chloride (SOCl₂) or Oxalyl chloride | - | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | N,N-Dimethylformamide (DMF), DCM |

| HBTU, HATU | Diisopropylethylamine (DIPEA) | DMF, Acetonitrile |

The resulting activated species, such as an acyl chloride or an active ester, readily reacts with ammonia to yield the primary amide. masterorganicchemistry.com

From Nitriles:

Partial hydrolysis of a corresponding 4-chloro-2-fluoro-6-hydroxybenzonitrile under controlled acidic or basic conditions can also yield the desired benzamide.

Synthesis of Analogs and Derivatives of this compound

To explore the chemical space around this compound and investigate structure-activity relationships, the synthesis of various analogs and derivatives is essential. This involves regioselective functionalization and chemical modifications of the existing functional groups.

Regioselective Functionalization and Derivatization Strategies

Further functionalization of the aromatic ring can provide valuable insights. Regioselective reactions are key to obtaining specific isomers. Enzymatic halogenation, for example, can offer high regioselectivity in the introduction of additional halogen atoms. nih.gov

Chemical Modifications of Hydroxyl and Amide Moieties

The hydroxyl and amide groups are prime targets for chemical modification to modulate the compound's physicochemical properties.

Hydroxyl Group Modifications:

The phenolic hydroxyl group can be readily converted into ethers or esters.

| Reaction | Reagent | Product |

| Etherification | Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH) | O-alkylated derivative |

| Esterification | Acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) | O-acylated derivative |

These modifications can influence properties such as lipophilicity and hydrogen bonding capacity.

Amide Group Modifications:

The primary amide can be N-alkylated or N-acylated to produce secondary or tertiary amides, and imides, respectively.

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl halide with a strong base | N-alkylated amide |

| N-Acylation | Acyl chloride or anhydride | N-acylated amide (imide) |

Exploration of Aromatic Ring Substitutions for Structural Diversity

Varying the substituents on the aromatic ring can lead to a diverse library of analogs. This can be achieved by starting with different substituted precursors or by performing further substitution reactions on the this compound core, where electronically feasible. For instance, Suzuki or Stille coupling reactions could be employed if a bromo or iodo-substituted analog is synthesized, allowing for the introduction of various aryl or alkyl groups.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

The reactivity of the this compound core is dictated by the interplay of its substituent groups: the electron-withdrawing chloro and fluoro groups, the electron-donating hydroxyl group, and the moderately deactivating benzamide group. These substituents influence the electron density of the aromatic ring, thereby directing the course of various chemical transformations.

Oxidative and Reductive Transformations of the Benzamide Core

The benzamide core of this compound is generally stable to common oxidizing and reducing agents. However, under specific and often harsh conditions, transformations can be induced.

Oxidative Transformations: The aromatic ring is relatively resistant to oxidation due to the presence of deactivating groups. However, the hydroxyl group could potentially be oxidized. Strong oxidizing agents might lead to the degradation of the aromatic ring.

Reductive Transformations: The benzamide functional group is generally resistant to reduction. Catalytic hydrogenation, a common method for reducing aromatic systems, would likely require high pressures and temperatures, and could potentially lead to the reduction of the carbonyl group or hydrogenolysis of the halogen substituents. For instance, studies on related nitro-substituted benzamides have shown that the nitro group can be selectively reduced to an amine using catalytic hydrogenation with Pd/C, leaving the benzamide moiety intact. researchgate.net This suggests that if a reducible group were present on the ring of this compound, selective reduction would be feasible.

| Transformation | Reagents and Conditions (Hypothetical) | Expected Major Product (Hypothetical) |

| Hydroxyl Oxidation | Strong Oxidants (e.g., KMnO4, CrO3) | Ring cleavage or complex mixtures |

| Benzene Ring Reduction | H2, High Pressure, High Temperature, Rh/C | 4-Chloro-2-fluoro-6-hydroxycyclohexanecarboxamide |

| Carbonyl Reduction | Strong Hydride Agents (e.g., LiAlH4) | (4-Chloro-2-fluoro-6-hydroxyphenyl)methanamine |

This table presents hypothetical transformations based on general chemical principles, as direct experimental data for this compound is unavailable.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The positions for substitution on the aromatic ring are influenced by the directing effects of the existing substituents. The hydroxyl group is a strong activating group and an ortho-, para-director. The chloro and fluoro groups are deactivating but also ortho-, para-directors. The benzamide group is a meta-director.

Nucleophilic Aromatic Substitution (SNA r): The presence of electron-withdrawing fluorine and chlorine atoms activates the ring towards nucleophilic aromatic substitution. rsc.org The positions ortho and para to these halogens are the most likely sites for nucleophilic attack. Given the substitution pattern, a nucleophile could potentially replace one of the halogen atoms. The fluorine atom is generally a better leaving group in SNAr reactions than chlorine. youtube.com Therefore, nucleophilic attack would be favored at the C2 position. The reaction is further facilitated if there are strong electron-withdrawing groups on the ring. youtube.com

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Major Product (Hypothetical) |

| Nucleophilic Substitution | Strong Nucleophile (e.g., NaOCH3), Heat | 4-Chloro-6-hydroxy-2-methoxybenzamide |

| Electrophilic Substitution (Nitration) | HNO3, H2SO4 | 4-Chloro-2-fluoro-6-hydroxy-5-nitrobenzamide |

| Electrophilic Substitution (Halogenation) | Br2, FeBr3 | 5-Bromo-4-chloro-2-fluoro-6-hydroxybenzamide |

This table presents hypothetical transformations based on general chemical principles, as direct experimental data for this compound is unavailable.

Structure Activity Relationship Sar Investigations

Elucidating the Correlation between Structural Features of 4-Chloro-2-fluoro-6-hydroxybenzamide Analogs and Their Biological Activities

The biological profile of this compound is intricately linked to the specific arrangement and nature of its substituents on the benzamide (B126) core. Investigations into analogous compounds reveal that minor structural modifications can lead to significant changes in activity.

The presence and position of halogen atoms on the aromatic ring of benzamide derivatives are pivotal in determining their biological activity. In the case of this compound, the chloro and fluoro groups are electron-withdrawing, which can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins.

Research on other substituted benzamides has shown that halogenation can enhance activity. For instance, in a series of benzamides developed as potential fungicides, compounds with a 2-fluoro substituent on the benzene (B151609) ring demonstrated superior inhibitory activities against various fungi compared to other analogs. nih.gov This suggests that the fluorine atom at the C-2 position of this compound may be a key contributor to its biological effects.

Furthermore, studies on Mycobacterium tuberculosis inhibitors indicated that electron-withdrawing groups, such as fluorine, were less tolerated at the C-5 position of the benzamide core, highlighting the importance of substituent placement. acs.org The specific positioning of the chloro group at C-4 and the fluoro group at C-2 in the target molecule is therefore likely a deliberate design feature to optimize its interaction with its biological target.

The following table summarizes the effect of halogen substitution on the fungicidal activity of a series of benzamide analogs.

| Compound | Substituent on Benzene Ring | EC50 against Sclerotinia sclerotiorum (μg/mL) | EC50 against Botrytis cinereal (μg/mL) | EC50 against Thanatephorus cucumeris (μg/mL) |

| Analog 1 | 2-F | 11.61 | 17.39 | 17.29 |

| Analog 2 | 3-F | >50 | >50 | >50 |

| Analog 3 | 4-F | >50 | >50 | >50 |

Data derived from studies on analogous benzamide series. nih.gov

The phenolic hydroxyl (-OH) group is a common feature in many biologically active compounds and is known to be crucial for their functional efficacy, often by acting as a hydrogen bond donor and/or acceptor in interactions with biological receptors. drugdesign.org In derivatives of salicylic (B10762653) acid, the parent structure of salicylamides, the phenolic hydroxyl group is essential for inducing stress responses. nih.gov Studies have shown that substitution of the hydroxyl group leads to a loss of activity, whereas substitution of the carboxyl group (analogous to the amide group in this compound) retains activity. nih.gov

The table below illustrates the importance of the phenolic hydroxyl group for the lipase (B570770) inhibitory activity of phenylpropanoid glycosides.

| Compound | Number of Phenolic Hydroxyl Groups | IC50 against Lipase (mg/mL) |

| Acteoside | 4 | 2.17 |

| Syringalide A 3′-α-l-rhamnopyranoside | 3 | 3.87 |

| Lipedoside A-I | 3 | 4.27 |

| Osmanthuside B | 2 | 23.14 |

Data adapted from studies on phenylpropanoid glycosides. researchgate.net

The amide linker in benzamides is a key structural feature that connects the substituted phenyl ring to the rest of the molecule. Modifications to this linker can significantly impact the compound's stability, flexibility, and ability to bind to its target. nih.gov The amide group itself can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which are important for molecular recognition. drugdesign.org

In the development of benzamide derivatives as inhibitors of the cell division protein FtsZ, modifications to the linker between a benzodioxane and a benzamide moiety were explored. nih.gov Lengthening the distance between these two parts of the molecule was one of the strategies employed to probe the binding site. nih.gov This indicates that the geometry and length of the linker are critical for optimal interaction with the target.

Furthermore, replacing the amide group with bioisosteres (e.g., thioamide, selenoamide) in nematicidal ortho-substituted benzamides has been shown to affect activity. semanticscholar.org While a thioamide analog showed decreased activity, a selenoamide analog surprisingly retained high potency, suggesting that the electronic and hydrogen-bonding properties of the linker are finely tuned for biological activity. semanticscholar.org

The following table shows the effect of amide bioisosteric replacement on the nematicidal activity against C. elegans.

| Compound | Linker | EC50 (µM) |

| Reference Compound | Amide | 1.7 |

| Thioamide Analog | Thioamide | > 10 |

| Selenoamide Analog | Selenoamide | 2.4 |

Data from studies on ortho-substituted benzamides. semanticscholar.org

Comparative SAR Analysis with Related Halogenated Salicylanilides and Benzamides

To further understand the SAR of this compound, it is useful to compare it with related classes of compounds, such as halogenated salicylanilides and other benzamides. These compounds share structural similarities and often have related biological activities.

The positioning of substituents on the aromatic rings of salicylanilides and benzamides has a profound effect on their biological profiles. researchgate.netaosis.co.za For salicylanilides, the basic chemical structure consists of a salicylic acid ring and an anilide ring. researchgate.netaosis.co.za The arrangement of electron-withdrawing groups on these rings is a key determinant of their activity.

In a study of novel benzamides with fungicidal properties, it was found that the position of a substituent on the aniline (B41778) ring had a significant impact on activity. mdpi.com For instance, para-substitution on the aniline ring was not conducive to improving activity, whereas meta-substitution was generally beneficial. mdpi.com This highlights the sensitivity of the biological target to the spatial arrangement of functional groups. While this compound is a benzamide and not a salicylanilide, the principles of positional isomerism and substituent effects are still highly relevant.

In a quantitative structure-activity relationship (QSAR) study of salicylamide (B354443) neuroleptic agents, the in vitro antidopamine activity was found to be correlated with the electronic nature of substituents at the 3-position. nih.gov Electron-donating substituents at this position were suggested to strengthen the formation of a hydrogen bond between the carbonyl group of the amide and the receptor. nih.gov Conversely, the electron-withdrawing nature of the chloro and fluoro groups in this compound would have a different electronic influence, suggesting a different binding mode or mechanism of action.

Principles of Rational Design Derived from SAR Data

The structure-activity relationship (SAR) data for analogs of this compound has provided critical insights into the structural requirements for potent biological activity, guiding the rational design of new chemical entities. Investigations into a series of 4-chloro-6-fluoroisophthalamides, which share a core structural motif with this compound, have elucidated the importance of specific substitutions and molecular conformations for achieving desired pharmacological effects. These studies have primarily focused on the development of covalent inverse-agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-activated transcription factor involved in various physiological processes. desy.denih.gov

The rational design of these compounds is centered on optimizing interactions with the target protein, which involves a distinct pre-covalent binding conformation and a subsequent post-covalent conformation. desy.de The affinity of the compound is largely driven by interactions in the pre-covalent state, while the cellular functional effects are more dependent on the interactions in the post-covalent state, which enhance the recruitment of corepressors. desy.denih.gov This dual-state optimization is a key principle derived from the SAR data and helps to explain the often steep SAR observed in this chemical series. desy.denih.gov

A central element in the design of these molecules is the "warhead," the reactive portion of the molecule responsible for forming a covalent bond with the target. For this class of compounds, the 4-chloro or 4-chloro-6-fluoro-aryl moiety serves as an effective warhead. desy.de The reactivity of this warhead is crucial; it needs to be sufficiently reactive to form a covalent bond but not so reactive that it leads to poor in vivo exposure due to excessive metabolism, for instance, through glutathione (B108866) (GSH) adduct formation. desy.de The 4-chloro-6-fluoroisophthalamides exhibit a favorable balance of reactivity, proceeding through a low-reactivity SNAr mechanism. This, combined with the specificity gained from covalent binding to a uniquely positioned cysteine residue within the PPARG ligand-binding domain, contributes to their exquisite selectivity over related nuclear receptors. desy.denih.gov

SAR studies have systematically explored three distinct regions of the molecular scaffold:

The "left-hand side" aniline moiety: This part of the molecule occupies a deep internal pocket of the receptor. Modifications in this region can significantly impact binding affinity.

The central reactive warhead: As discussed, the nature and substitution pattern of the aryl warhead are critical for both potency and metabolic stability.

The "right-hand-side" benzylamine (B48309) moiety: This region interacts with the corepressor binding site. While initial explorations of this area showed a relatively shallow SAR with no significant improvements in potency, its role in post-covalent functional effects remains an important consideration. desy.de

The table below summarizes the SAR findings for a selection of 4-chloro-6-fluoroisophthalamide analogs, highlighting the impact of modifications to the warhead on their activity.

| Compound | Warhead Structure | Modification | Biological Activity (Reporter Assay Data) | Key Insight |

|---|---|---|---|---|

| 7a | 4-chloro-aryl | - | Attractive | The 4-chloro substitution provides a good balance of reactivity and potency. desy.de |

| 7e | 4-chloro-6-fluoro-aryl | Addition of a fluoro group at position 6 | Attractive | The addition of a 6-fluoro group to the 4-chloro-aryl warhead is well-tolerated and maintains potent activity. desy.de |

| 7f | - | - | Attractive | Demonstrates that specific warhead configurations are key for promising potency. desy.de |

| 7d | - | Modification leading to a non-covalent, inactive compound | Inactive | Highlights the necessity of the covalent linkage for the compound to access the post-covalent pocket and exert its biological effect. desy.de |

Molecular Mechanistic Elucidations

Investigations into Molecular Target Interactions of 4-Chloro-2-fluoro-6-hydroxybenzamide Analogs

The interaction of small molecules with their biological targets is a critical determinant of their pharmacological effect. For analogs of this compound, understanding these interactions at a molecular level is key to elucidating their mechanism of action. This involves characterizing the specific binding sites on proteins and the nature of the protein-ligand interactions.

While specific binding site and protein-ligand interaction data for this compound is not extensively available in the public domain, the principles of molecular recognition for the broader class of substituted benzamides offer valuable insights. The benzamide (B126) moiety itself can serve as a scaffold for establishing key non-covalent interactions within a protein's binding pocket. These interactions are fundamental to the stability of the protein-ligand complex and, consequently, the molecule's biological activity.

The substituents on the benzamide ring play a pivotal role in modulating these interactions and determining target specificity. For instance, the presence of a hydroxyl group, as in this compound, can introduce an additional hydrogen bonding opportunity. The chloro and fluoro substituents can also influence the electronic properties of the aromatic ring and participate in other types of non-covalent interactions.

Table 1: Potential Protein-Ligand Interactions for Substituted Benzamides

| Interaction Type | Potential Interacting Groups on Benzamide Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Amide N-H, Carbonyl Oxygen, Hydroxyl Group | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine |

| Ionic Interactions | (If ionized) Hydroxyl Group | Lysine, Arginine, Aspartate, Glutamate |

| Hydrophobic Interactions | Phenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Halogen Bonding | Chlorine, Fluorine | Electron-rich atoms (e.g., Oxygen, Nitrogen, Sulfur) in amino acid side chains or backbone carbonyls |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interactions | Phenyl Ring | Lysine, Arginine |

This table presents a generalized overview of potential interactions and is not based on specific experimental data for this compound.

Halogen bonding is an increasingly recognized non-covalent interaction that can play a significant role in molecular recognition and ligand binding. nih.gov It involves the interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom. nih.gov In the context of this compound, both the chlorine and fluorine atoms have the potential to engage in halogen bonding.

The strength and directionality of halogen bonds make them valuable contributors to the stability and specificity of protein-ligand complexes. The ability of the chlorine and fluorine substituents to form these interactions would depend on the specific topology and electrostatic environment of the binding site.

Mechanistic Studies on Cellular Pathway Modulation

At present, there is a lack of specific studies in the public domain detailing the effects of this compound on intracellular signal transduction cascades such as IRF3 and NF-κB activation. Similarly, detailed mechanisms of how this compound may modulate or inhibit enzyme activity have not been extensively characterized. Research on the broader class of substituted benzamides has indicated that they can act as selective modulators of dopaminergic systems, particularly by antagonizing dopamine (B1211576) D2 and D3 receptors. nih.gov This modulation can lead to antidepressant effects at lower doses and efficacy against the negative symptoms of schizophrenia at higher doses. nih.gov However, without direct experimental evidence, it is not possible to definitively attribute these or other specific pathway modulations to this compound.

No specific information is currently available regarding the effects of this compound on the IRF3 or NF-κB signaling pathways.

There is no specific information currently available detailing the mechanisms by which this compound modulates or inhibits enzyme activity.

Proposed Biological Mechanisms of Action (e.g., Proton Shuttling Hypothesis for Related Compounds)

Currently, there are no specific proposed biological mechanisms of action, including the proton shuttling hypothesis, for this compound available in the public domain.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

No published data is available for the quantum chemical calculations and electronic structure analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Applications of Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Specific DFT studies on the geometry optimization and conformational analysis of this compound have not been reported in the reviewed literature.

Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding electronic transitions, is not available in existing research. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

There are no specific NBO analysis results available for this compound to detail intramolecular charge transfer phenomena.

Theoretical Spectroscopic Characterization

No published data is available for the theoretical spectroscopic characterization of this compound.

Prediction and Assignment of Vibrational Spectra (FT-IR and FT-Raman)

Theoretical predictions and assignments for the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound are not present in the scientific literature. mdpi.comresearchgate.net

UV-Visible Absorption Spectroscopy and Analysis of Solvent Effects

Studies concerning the theoretical UV-Visible absorption spectroscopy of this compound, including the analysis of solvent effects on its electronic absorption spectra, have not been found.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) analysis is a computational technique that visualizes the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. This method is instrumental in identifying regions that are prone to electrophilic and nucleophilic attack.

In a theoretical MEP map of this compound, distinct color-coded regions would represent varying electrostatic potentials. Generally, red areas, indicating negative potential, are associated with high electron density and are susceptible to electrophilic attack. These regions are typically found around electronegative atoms like oxygen and nitrogen. Conversely, blue areas signify positive potential, indicating electron-deficient regions that are favorable for nucleophilic attack. Green regions represent neutral or zero potential.

For analogous chloro-benzamide derivatives, studies have shown that negative potential regions are often located over the oxygen and nitrogen atoms of the amide group. In the case of this compound, the hydroxyl group's oxygen, the carbonyl oxygen of the amide, and the nitrogen atom would likely be depicted as electron-rich sites. The hydrogen atoms of the amide and hydroxyl groups would be expected to show positive electrostatic potential. The MEP surface analysis is a valuable tool for predicting how the molecule might interact with biological receptors and other molecules. researchgate.net

Table 1: Predicted Reactive Sites of this compound based on MEP Analysis Principles

| Reactive Site | Predicted Electrostatic Potential | Potential Interaction Type |

| Carbonyl Oxygen | Negative | Electrophilic Attack / Hydrogen Bond Acceptor |

| Hydroxyl Oxygen | Negative | Electrophilic Attack / Hydrogen Bond Acceptor |

| Amide Nitrogen | Negative | Electrophilic Attack |

| Amide Hydrogens | Positive | Nucleophilic Attack / Hydrogen Bond Donor |

| Hydroxyl Hydrogen | Positive | Nucleophilic Attack / Hydrogen Bond Donor |

This table is predictive and based on the general principles of MEP analysis as applied to similar molecular structures.

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to investigate the interaction between a ligand, such as this compound, and its biological target, typically a protein. These methods provide a dynamic and detailed view of the binding process at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a wide range of conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. For related benzamide (B126) compounds, docking studies have revealed various types of interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the amino acid residues of the target's active site. eurjchem.com The binding energies for such interactions typically range from -8.0 to -9.7 kcal/mol, indicating favorable and spontaneous binding. eurjchem.com

Molecular Dynamics Simulations: Following docking, MD simulations can be performed to assess the stability of the ligand-protein complex over time. These simulations model the movement of every atom in the system, providing insights into the flexibility of the ligand and the protein, and the dynamic nature of their interactions. A key metric from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms. A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the active site of the protein. orientjchem.org

In studies of similar molecules, MD simulations have been crucial in validating the stability of the ligand-protein complexes predicted by docking. eurjchem.com For this compound, such simulations would be essential to confirm its potential as an inhibitor for a specific biological target by demonstrating a stable binding mode.

Table 2: Illustrative Data from a Hypothetical Docking and MD Simulation of this compound with a Target Protein

| Parameter | Hypothetical Value/Observation | Significance |

| Binding Energy (Docking) | -8.5 kcal/mol | Indicates strong and favorable binding to the target. |

| Key Interacting Residues | Glu:276, Asp:349, His:348 | Highlights the specific amino acids involved in binding. |

| Types of Interactions | Hydrogen Bonds, Pi-Anion, Pi-Pi T-shaped | Details the nature of the chemical forces holding the complex together. eurjchem.com |

| RMSD (MD Simulation) | Stable fluctuation around 2 Å | Suggests the ligand-protein complex is stable over time. |

This table is for illustrative purposes to demonstrate the type of data generated from such studies, as specific data for this compound is not available.

4 Chloro 2 Fluoro 6 Hydroxybenzamide As a Research Scaffold

Development of Novel Chemical Entities Derived from the Benzamide (B126) Core

The 4-chloro-2-fluoro-6-hydroxybenzamide scaffold is a key starting point for the development of novel chemical entities. Medicinal chemists can systematically modify its structure to explore structure-activity relationships (SAR) and optimize pharmacological properties. The core structure allows for derivatization at several key positions, enabling the synthesis of a wide array of analogues.

For instance, the development of potent human adenovirus (HAdV) inhibitors has been reported through the derivatization of a related N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide scaffold. This work demonstrated that modifications to the benzamide core could lead to compounds with sub-micromolar to low micromolar potency against HAdV. Similarly, the discovery of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists highlights the potential of this class of compounds. nih.gov

The strategic placement of the chloro, fluoro, and hydroxyl groups on the benzamide ring influences the molecule's electronic properties and potential interactions with biological targets. The chlorine atom, for example, can serve as a key interaction point and its presence is a common feature in many active pharmaceutical ingredients. chemrxiv.org

Table 1: Potential Derivatization Sites of this compound

| Position | Functional Group | Potential Modifications |

| 1 | Carboxamide (-CONH2) | Alkylation, arylation, acylation, formation of heterocycles |

| 2 | Fluoro (-F) | Nucleophilic aromatic substitution (under certain conditions) |

| 4 | Chloro (-Cl) | Nucleophilic aromatic substitution, cross-coupling reactions |

| 6 | Hydroxyl (-OH) | Etherification, esterification, protection/deprotection |

Application in the Synthesis of Complex Organic Structures and Intermediates

The this compound scaffold can serve as a versatile building block in the synthesis of more complex organic structures and key intermediates. The functional groups present on the molecule allow for a variety of chemical transformations, making it a valuable starting material for multi-step syntheses.

A closely related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully utilized as a building block for the solid-phase synthesis of a variety of heterocyclic scaffolds. nih.gov This approach, known as heterocyclic oriented synthesis (HOS), allows for the creation of diverse libraries of compounds with potential biological activity. nih.gov The methodology involves the immobilization of the building block on a resin, followed by sequential chemical modifications to construct the desired heterocyclic systems. nih.gov Given the structural similarities, this compound could foreseeably be employed in similar synthetic strategies to generate benzimidazoles, benzotriazoles, and other fused heterocyclic systems.

The synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for the anti-cancer drug enzalutamide, further illustrates the utility of substituted benzamides in the preparation of complex, high-value molecules. researchgate.net

Strategies for Scaffold Diversification and Library Synthesis

The generation of chemical libraries based on a common scaffold is a cornerstone of modern drug discovery. The this compound core is well-suited for such diversification efforts. Strategies for scaffold diversification can be systematically applied to generate a multitude of derivatives for high-throughput screening.

One effective strategy is parallel synthesis, where the core scaffold is reacted with a diverse set of building blocks in a spatially separated manner. For the this compound scaffold, this could involve:

Amide Bond Formation: Coupling of the corresponding carboxylic acid with a library of amines to generate a diverse set of N-substituted benzamides.

Ether Synthesis: Reaction of the hydroxyl group with a variety of alkyl or aryl halides to produce a library of ethers.

Cross-Coupling Reactions: Utilizing the chloro substituent for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a range of substituents onto the aromatic ring.

The use of solid-phase synthesis, as demonstrated with the related 4-chloro-2-fluoro-5-nitrobenzoic acid, offers a powerful method for library creation. nih.gov By anchoring the scaffold to a solid support, excess reagents and byproducts can be easily removed by filtration, streamlining the purification process and facilitating the rapid synthesis of a large number of compounds. nih.gov

Perspectives and Future Directions in Chemical Research

Exploration of Unconventional Synthetic Routes and Green Chemistry Methodologies

The synthesis of functionalized aromatic compounds like 4-Chloro-2-fluoro-6-hydroxybenzamide traditionally relies on multi-step processes that can be resource-intensive. Future research will likely pivot towards more sustainable and efficient synthetic strategies, embracing the principles of green chemistry to minimize environmental impact. nih.gov

One promising avenue is the adoption of catalytic C-H bond activation, a technique that allows for the direct introduction of functional groups onto the aromatic ring, thereby reducing the number of synthetic steps. researchgate.net Furthermore, the use of environmentally benign halogenating agents is gaining traction. For instance, employing sodium chloride (NaCl) in conjunction with an oxidant presents a greener alternative to traditional, more hazardous chlorinating agents for the halogenation of anilides and related compounds. researchgate.netuwf.edu

Microwave-assisted organic synthesis (MAOS) offers another green alternative, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. The application of MAOS to the synthesis of benzamide (B126) derivatives has the potential to streamline their production. Moreover, solvent-free reaction conditions, where reactants are ground together, represent a significant step towards minimizing solvent waste, a major contributor to the environmental footprint of chemical synthesis. researchgate.net The exploration of halogen-bonding-mediated synthesis for the formation of amide bonds also presents a novel and efficient approach. rsc.org

| Synthetic Approach | Key Principles & Advantages | Potential Application to this compound |

| Catalytic C-H Activation | Direct functionalization of C-H bonds, step-economy. | Direct introduction of chloro, fluoro, or hydroxyl groups onto a benzamide precursor. |

| Green Halogenation | Use of non-toxic and readily available halogen sources (e.g., NaCl). researchgate.netuwf.edu | Chlorination step using sustainable reagents. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields. | Acceleration of amide bond formation or other synthetic steps. |

| Solvent-Free Reactions | Reduction or elimination of solvent waste. researchgate.net | Solid-state synthesis of the target compound. |

| Halogen-Bonding-Mediated Amide Synthesis | Novel activation of carboxylic acids for efficient amide formation. rsc.org | A new route to forming the benzamide functional group. |

Integration of Advanced Computational Approaches for Predictive Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and biological activities before a compound is ever synthesized. For this compound, computational methods can provide profound insights into its potential applications.

Density Functional Theory (DFT) can be employed to calculate a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. nih.govresearchgate.net These calculations can help in understanding the molecule's stability, its potential interaction points, and how its structure influences its function.

Molecular docking is a powerful technique for predicting the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. nih.govresearchgate.netresearchgate.net By screening this compound against a library of known biological targets, it may be possible to identify potential protein partners and thus hypothesize its mechanism of action. nih.gov Such studies have been successfully applied to other substituted benzamides to predict their antidiabetic and antimicrobial activities. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of a series of compounds with their biological activity. nih.gov By synthesizing and testing a library of derivatives of this compound, a QSAR model could be developed to guide the design of new analogues with enhanced potency or selectivity.

| Computational Method | Application | Predicted Outcomes for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.net | Insights into molecular stability, reactivity, and spectral characteristics. |

| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. nih.govresearchgate.netresearchgate.net | Identification of potential protein targets and elucidation of binding interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. nih.gov | A predictive model to guide the synthesis of more potent analogues. |

Identification of Novel Molecular Targets and Elucidation of Undiscovered Mechanistic Hypotheses

The biological activity of a compound is intrinsically linked to its molecular targets. While the specific targets of this compound are yet to be determined, the broader class of benzamides has been shown to interact with a variety of biological systems. For instance, substituted benzamides have demonstrated efficacy as antimicrobial agents, suggesting that they may interfere with essential cellular processes in bacteria and fungi. tandfonline.com

Furthermore, certain benzamide derivatives are known to inhibit enzymes such as carbonic anhydrases and acetylcholinesterase, which are implicated in a range of diseases from glaucoma to Alzheimer's disease. nih.gov The unique substitution pattern of this compound, with its combination of halogen and hydroxyl groups, may confer novel inhibitory activities against these or other enzyme families.

A crucial future direction will be the use of unbiased screening approaches, such as phenotypic screening, to identify the biological effects of this compound in various cell-based models of disease. Once a phenotype of interest is observed, target deconvolution techniques can be employed to identify the specific molecular targets responsible for the observed effect.

| Potential Biological Activity | Known Examples in Substituted Benzamides | Possible Mechanistic Hypothesis for this compound |

| Antimicrobial | N-pyrazinylhydroxybenzamides show activity against staphylococci and mycobacteria. tandfonline.com | Inhibition of essential bacterial enzymes or disruption of cell membrane integrity. |

| Enzyme Inhibition | Benzene (B151609) sulfonamides bearing a benzamide moiety inhibit carbonic anhydrases and acetylcholinesterase. nih.gov | Binding to the active site of key enzymes involved in pathological processes. |

| Anticancer | Certain benzamide derivatives have shown promise as anticancer agents. | Interference with signaling pathways that drive cancer cell proliferation and survival. |

Synergistic Research Combining Chemical Synthesis with Systems-Level Biological Investigations

The complexity of biological systems necessitates a holistic approach to understanding the effects of small molecules. Systems biology, which integrates various 'omics' data (genomics, proteomics, metabolomics) with computational modeling, offers a powerful framework for elucidating the system-wide impact of a compound. frontiersin.orgnih.govdrugtargetreview.com

By treating cells or organisms with this compound and subsequently analyzing the changes in the transcriptome, proteome, and metabolome, researchers can gain a comprehensive understanding of the pathways and networks that are perturbed by the compound. springernature.com This approach can reveal not only the primary molecular targets but also off-target effects and downstream consequences of target engagement. mdpi.com

This systems-level data can then be used to build predictive models of the compound's effects, which can in turn guide the design of new experiments and the development of novel therapeutic strategies. nih.gov The integration of chemical synthesis, where new analogues of this compound can be rapidly produced, with systems biology provides a powerful feedback loop for the iterative optimization of molecular properties and biological effects. springernature.com

| 'Omics' Technology | Information Gained | Application to this compound Research |

| Transcriptomics | Changes in gene expression. | Identification of genes and pathways modulated by the compound. |

| Proteomics | Changes in protein expression and post-translational modifications. | Elucidation of protein targets and downstream signaling events. |

| Metabolomics | Changes in the levels of small molecule metabolites. | Understanding the metabolic consequences of compound treatment. |

| Computational Modeling | Integration of multi-omics data to build predictive models. frontiersin.orgnih.gov | A holistic view of the compound's mechanism of action and its effects on the entire biological system. |

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-fluoro-6-hydroxybenzamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves halogenation and hydroxylation steps. For example, starting from 4-chloro-2-fluorobenzaldehyde (CAS 61072-56-8), hydroxylation at the 6-position can be achieved via selective oxidation or nucleophilic substitution under controlled pH (e.g., using NaHCO₃ to avoid over-acidification). Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Monitor intermediates via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and confirm purity with HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How should researchers handle safety protocols for this compound, given its reactive functional groups?

Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s hydroxy and amide groups may release HCl/HF under thermal decomposition. Store separately from bases and oxidizing agents. Waste disposal must follow halogenated organic waste protocols, as highlighted for structurally similar chlorinated/fluorinated benzamides (e.g., neutralization with 10% NaOH before disposal) .

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxy proton at δ 5.2–5.8 ppm).

- FT-IR: Peaks at ~3300 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (amide C=O), and 750 cm⁻¹ (C-Cl/C-F bends).

- Mass Spectrometry: ESI-MS in positive mode for molecular ion [M+H]⁺ (expected m/z ~203.5) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles for this compound?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELXTL or similar software is critical. Refinement parameters (e.g., thermal displacement factors, occupancy ratios) must account for halogen-halogen interactions (Cl···F) that may distort bond angles. Compare data with structurally analogous compounds like 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (InChIKey: ZTLWJYCDAXUIBK-UHFFFAOYSA-N) to identify systematic errors in earlier studies .

Q. What computational methods predict the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

- Quantum Chemistry: Use Gaussian or ORCA to calculate pKa via DFT (B3LYP/6-311+G(d,p)). The hydroxy group’s acidity (predicted pKa ~9.5) dominates solubility.

- Molecular Dynamics (MD): Simulate solvation free energy in water/DMSO mixtures (GROMACS/AMBER) to model pH-dependent aggregation. Validate with experimental UV-Vis spectra at λ = 270 nm .

Q. How do reaction conditions influence unexpected byproducts in amide coupling steps?

Methodological Answer: Side reactions (e.g., Scholl cyclization or halogen exchange) arise from high-temperature catalysis. Optimize using:

Q. What strategies validate bioactivity data against potential assay interference from the compound’s halogen substituents?

Methodological Answer:

- Control Experiments: Test parent scaffolds (e.g., 2-fluoro-6-hydroxybenzamide) to isolate halogen-specific effects.

- Fluorescence Quenching Assays: Use TECAN plate readers to detect false positives from Cl/F autofluorescence.

- Docking Studies (AutoDock Vina): Compare binding poses with non-halogenated analogs to confirm target engagement .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported melting points (e.g., 58–60°C vs. 46–49°C)?

Methodological Answer:

Q. What statistical approaches reconcile conflicting SAR studies for halogenated benzamides?

Methodological Answer:

- Multivariate Regression: Use R/Python to analyze substituent effects (Hammett σ constants for Cl/F).

- Meta-Analysis: Apply PRISMA guidelines to aggregate data from PubChem and CAS Common Chemistry, weighting studies by sample size and analytical rigor .

Methodological Tools

Q. Which software tools are recommended for modeling the compound’s environmental fate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.